molecular formula C19H31N3O4S2 B2769347 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane CAS No. 825607-71-4

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B2769347
CAS No.: 825607-71-4
M. Wt: 429.59
InChI Key: JLXNSISUEZWRPM-UHFFFAOYSA-N
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Description

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a mesitylsulfonyl group and an azepane ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, which is then subjected to sulfonylation using mesitylsulfonyl chloride. The final step involves the introduction of the azepane ring through nucleophilic substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or azepane rings can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It finds applications in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-((4-(Mesitylsulfonyl)piperazin-1-yl)sulfonyl)azepane can be compared with other sulfonyl-substituted piperazine derivatives. Similar compounds include:

    1-((4-(Tosyl)piperazin-1-yl)sulfonyl)azepane: Differing by the substitution of the mesitylsulfonyl group with a tosyl group.

    1-((4-(Benzylsulfonyl)piperazin-1-yl)sulfonyl)azepane: Featuring a benzylsulfonyl group instead of the mesitylsulfonyl group

Properties

IUPAC Name

1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O4S2/c1-16-14-17(2)19(18(3)15-16)27(23,24)20-10-12-22(13-11-20)28(25,26)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNSISUEZWRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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